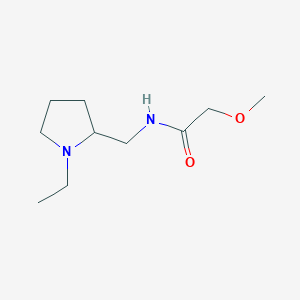![molecular formula C8H17NO B14912157 [1-(Ethylaminomethyl)cyclobutyl]methanol](/img/structure/B14912157.png)
[1-(Ethylaminomethyl)cyclobutyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((Ethylamino)methyl)cyclobutyl)methanol: is a chemical compound with the molecular formula C8H17NO It is a cyclobutyl derivative with an ethylamino group attached to the cyclobutane ring and a methanol group attached to the same carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((Ethylamino)methyl)cyclobutyl)methanol typically involves the reaction of cyclobutanone with ethylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalyst to facilitate the reaction
The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of (1-((Ethylamino)methyl)cyclobutyl)methanol follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure efficient mixing and reaction control
Purification steps: Such as distillation or crystallization to obtain high-purity product
Quality control: Analytical techniques like HPLC or GC-MS to ensure product consistency
化学反応の分析
Types of Reactions
(1-((Ethylamino)methyl)cyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes
Reduction: Further reduction can yield secondary or tertiary amines
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide
Reducing agents: Like sodium borohydride or lithium aluminum hydride
Solvents: Common solvents include ethanol, methanol, and dichloromethane
Major Products Formed
Oxidation products: Cyclobutanone derivatives
Reduction products: Secondary or tertiary amines
Substitution products: Various substituted cyclobutyl derivatives
科学的研究の応用
(1-((Ethylamino)methyl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of (1-((Ethylamino)methyl)cyclobutyl)methanol involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (1-(Aminomethyl)cyclobutyl)methanol
- (1-(Methylamino)methyl)cyclobutyl)methanol
- (1-(Dimethylamino)methyl)cyclobutyl)methanol
Uniqueness
(1-((Ethylamino)methyl)cyclobutyl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethylamino group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
[1-(ethylaminomethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C8H17NO/c1-2-9-6-8(7-10)4-3-5-8/h9-10H,2-7H2,1H3 |
InChIキー |
NYFVWEBLWUBQGO-UHFFFAOYSA-N |
正規SMILES |
CCNCC1(CCC1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14912079.png)
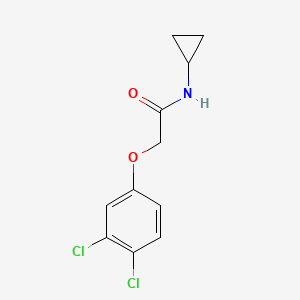

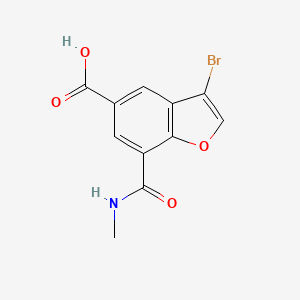

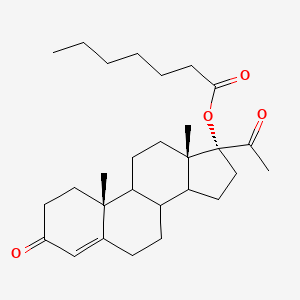

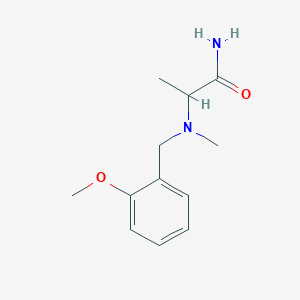

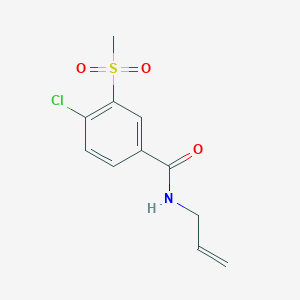
![4-{2-[(E)-2-nitroethenyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B14912146.png)
![2-[(5-Formylfuran-2-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14912148.png)
